

3-(3-Thienyl)-1-propanol CAS number 20905-98-0

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Compound of Interest

Compound Name: 3-(3-Thienyl)-1-propanol

Cat. No.: B2905440

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An In-Depth Technical Guide to **3-(3-Thienyl)-1-propanol** (CAS: 20905-98-0): Properties, Synthesis, and a Comparative Outlook for Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of **3-(3-Thienyl)-1-propanol** (CAS No. 20905-98-0), a heterocyclic alcohol of interest to researchers in organic synthesis and medicinal chemistry. While its isomers, particularly the 2-thienyl substituted propanols, are well-documented as critical precursors in the synthesis of prominent pharmaceuticals, the 3-thienyl variant remains a less-explored yet potentially valuable building block.^{[1][2]} This document consolidates the known physicochemical properties, safety data, and plausible synthetic routes for **3-(3-Thienyl)-1-propanol**. Furthermore, it offers expert insights into its potential applications by drawing logical comparisons with its structurally related, pharmaceutically-relevant counterparts, thereby providing a forward-looking perspective for drug development professionals.

Core Compound Identification and Physicochemical Properties

3-(3-Thienyl)-1-propanol is an organic compound featuring a propyl alcohol chain attached to the third position of a thiophene ring. This substitution pattern distinguishes it from the more commonly cited 2-thienyl isomer. The precise placement of the side chain on the thiophene ring is a critical determinant of the molecule's electronic properties, steric profile, and, consequently, its reactivity and potential biological interactions.

Caption: Figure 1: Chemical Structure of **3-(3-Thienyl)-1-propanol**

Table 1: Chemical Identifiers for **3-(3-Thienyl)-1-propanol**[\[3\]](#)[\[4\]](#)

Identifier	Value
CAS Number	20905-98-0
IUPAC Name	3-thiophen-3-ylpropan-1-ol
Molecular Formula	C ₇ H ₁₀ OS
Synonyms	3-Thiophenepropanol, 3-(Thiophen-3-yl)propan-1-ol
InChI Key	XVOALIXWMWNSLO-UHFFFAOYSA-N
Canonical SMILES	C1=CSC=C1CCCO

| MDL Number | MFCD09927266 |

Table 2: Physicochemical Properties

Property	Value	Source(s)
Molecular Weight	142.22 g/mol	[3] [5]
Physical Form	Liquid	[5]
Purity	Typically ≥98%	[5]

| Storage Conditions | Keep in a dark place, sealed in dry, room temperature |[\[5\]](#)[\[6\]](#) |

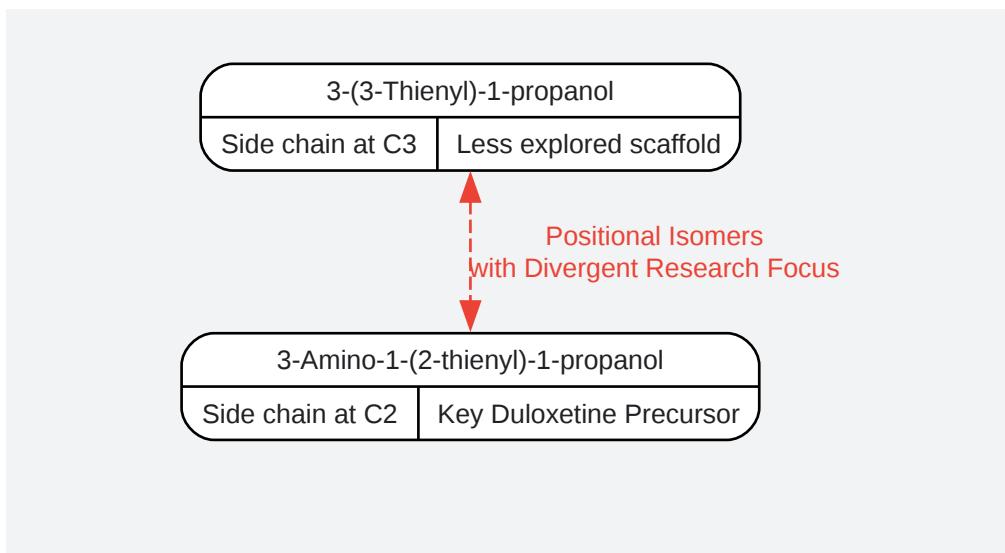
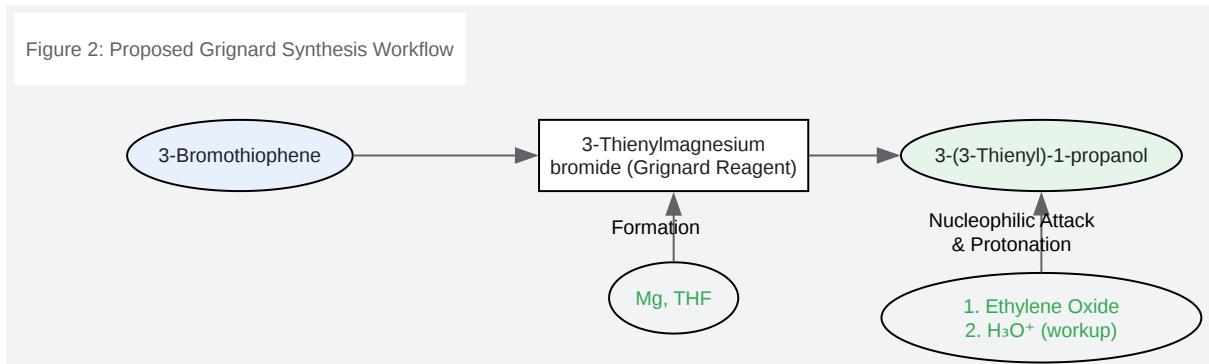
Synthesis and Analytical Characterization

While specific, peer-reviewed synthetic procedures for **3-(3-Thienyl)-1-propanol** are not as prevalent as for its 2-thienyl counterpart, its synthesis can be logically approached through established organometallic or reduction methodologies. The choice of pathway often depends on the availability and cost of starting materials.

Proposed Synthetic Pathway: Grignard Reaction

A robust and common strategy for forming carbon-carbon bonds on a thiophene ring involves a Grignard reaction. This approach offers high yields and relatively straightforward execution. The causality behind this choice lies in the reliability of forming the thienyl Grignard reagent, which then acts as a potent nucleophile.

Figure 2: Proposed Grignard Synthesis Workflow



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